(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid
CAS No.: 1704121-77-6
Cat. No.: VC2889005
Molecular Formula: C9H10BF2NO4S
Molecular Weight: 277.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704121-77-6 |
|---|---|
| Molecular Formula | C9H10BF2NO4S |
| Molecular Weight | 277.06 g/mol |
| IUPAC Name | [4-(cyclopropylsulfamoyl)-2,5-difluorophenyl]boronic acid |
| Standard InChI | InChI=1S/C9H10BF2NO4S/c11-7-4-9(8(12)3-6(7)10(14)15)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2 |
| Standard InChI Key | UVDGPDJRKHZSID-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1F)S(=O)(=O)NC2CC2)F)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1F)S(=O)(=O)NC2CC2)F)(O)O |
Introduction
Synthesis and Preparation
The synthesis of (4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid involves multi-step reactions optimized for high yield and purity:
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Formation of the Cyclopropylsulfamoyl Intermediate:
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Reaction of cyclopropylamine with sulfonyl chloride to produce the cyclopropylsulfamoyl group.
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Introduction of the Boronic Acid Group:
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The intermediate reacts with bis(pinacolato)diboron under palladium-catalyzed conditions to form the boronic acid derivative.
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Final Purification:
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Techniques like recrystallization or chromatography are used to ensure high purity for biological testing.
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Biological Activity and Applications
(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid has garnered significant attention in medicinal chemistry due to its unique structural features:
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Mechanism of Action:
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The compound interacts with enzymes and proteins through its boronic acid group.
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Potential targets include proteasomes and lipoxygenases (LOXs), which are implicated in cancer, inflammation, and other diseases.
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Therapeutic Potential:
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Proteasome Inhibition: Boronic acids are known inhibitors of the proteasome pathway, which plays a role in protein degradation.
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Anti-inflammatory Activity: By targeting enzymes like LOXs, this compound may reduce inflammatory responses.
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Drug Development Applications:
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Its structural similarity to other bioactive boronic acids suggests potential as an anticancer or anti-inflammatory agent.
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Comparative Analysis with Related Compounds
Structural modifications in similar boronic acids influence their biological activities:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| (4-(N-methylsulfamoyl)-2,5-difluorophenyl)boronic acid | Methyl instead of cyclopropyl | Anticancer activity |
| (3-(N-cyclohexylsulfamoyl)-4-fluorophenyl)boronic acid | Cyclohexyl instead of cyclopropyl | Antimicrobial properties |
| (4-(N-phenylsulfamoyl)-2-fluorophenyl)boronic acid | Phenyl group instead of cyclopropyl | Enzyme inhibition |
These comparisons highlight how changes in substituents can significantly alter biological activity.
Industrial Production and Applications
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Large-scale Synthesis:
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Industrial production employs continuous flow reactors and automated synthesis for scalability.
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Applications in Research and Industry:
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Used as a building block in organic synthesis.
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Investigated for therapeutic applications due to its ability to interact with biological targets.
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Research Findings and Future Directions
Recent studies highlight the compound's potential in drug discovery:
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Binding Affinity Studies:
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Techniques like isothermal titration calorimetry (ITC) and X-ray crystallography are used to study its interactions with biological targets.
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Potential as a Drug Candidate:
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Preliminary assays suggest efficacy against certain cancers and inflammatory conditions.
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Challenges:
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Further research is needed to optimize its pharmacokinetics and minimize off-target effects.
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